3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl propanoate is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Therefore, it is plausible that Oprea1_702105 may target enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
tuberculosis . This suggests that Oprea1_702105 might interact with its targets in a way that disrupts the normal functioning of the bacterium, leading to its death or inhibition of growth.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it is likely that Oprea1_702105 interferes with pathways crucial for the survival and replication of M. tuberculosis. The downstream effects of this interference could include the death of the bacterium or inhibition of its growth.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that the action of Oprea1_702105 results in the death of M. tuberculosis or inhibition of its growth.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives, a key structural component of Oprea1_702105, have been found to exhibit a broad spectrum of pharmaceutical activity, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . These activities suggest that Oprea1_702105 may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Given the broad spectrum of activities exhibited by benzothiazole derivatives , it is plausible that Oprea1_702105 could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives have been found to act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers . This suggests that Oprea1_702105 may exert its effects at the molecular level through similar mechanisms.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-4-17(23)26-15-10-9-13-19(24)18(12(3)25-20(13)11(15)2)21-22-14-7-5-6-8-16(14)27-21/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPSOYQEALPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.